molecular formula C10H10BrNO B2897174 2-(2-bromo-5-methoxy-3-methylphenyl)acetonitrile CAS No. 198274-48-5

2-(2-bromo-5-methoxy-3-methylphenyl)acetonitrile

Cat. No.: B2897174
CAS No.: 198274-48-5
M. Wt: 240.1
InChI Key: YWPOPHQNRBKPNK-UHFFFAOYSA-N
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Description

“(2-Bromo-5-methoxy-3-methylphenyl)acetonitrile” is a chemical compound with the molecular formula C10H10BrNO and a molecular weight of 240.1 . It is used in various chemical reactions, including the high-temperature Heck coupling with ethyl acrylate .


Synthesis Analysis

The synthesis of this compound involves a high-temperature Heck coupling with ethyl acrylate . The reaction takes place in a high-pressure vessel and involves the use of palladium dichloride-bis-triphenylphosphine, tri-o-tolylphosphine, ethyl acrylate, triethylamine, and toluene . The yield of this reaction can vary from 30% to 75%, depending on factors such as catalyst purity, turnover, and reaction environment .


Molecular Structure Analysis

The molecular structure of “(2-Bromo-5-methoxy-3-methylphenyl)acetonitrile” consists of a bromine atom, a methoxy group, and a methyl group attached to a phenyl ring, along with an acetonitrile group .


Chemical Reactions Analysis

One of the key reactions involving this compound is the high-temperature Heck coupling with ethyl acrylate . This reaction is carried out in a high-pressure vessel and involves the use of various reagents and catalysts . The product of this reaction is 3-(2-cyanomethyl-4-methoxy-6-tolyl)-acrylic acid ethyl ester .

Scientific Research Applications

Photolysis Studies and Radical Formation

  • Photolysis and Alkyl Radicals: The study by Bales et al. (2001) investigated photolysis processes involving alkyl radicals containing beta-leaving groups. In their research, radicals underwent heterolytic fragmentation to generate olefin cation radicals. This study aids in understanding the behavior of radicals like those derived from (2-Bromo-5-methoxy-3-methylphenyl)acetonitrile under photolysis conditions (Bales et al., 2001).

Ring Transformation and Coupling Reactions

  • Ring Transformation in Thiazoles: Kammel et al. (2017) explored the reaction of 3-bromooxindole with thioamides in acetonitrile, leading to products of ring transformation. This provides insights into how compounds like (2-Bromo-5-methoxy-3-methylphenyl)acetonitrile might behave in similar conditions (Kammel et al., 2017).

Electochemical Studies in Acetonitrile

  • Electrochemical Reduction of Quinones: Research by Bautista-Martínez et al. (2003) involved the voltammetric study of quinones in acetonitrile. This study contributes to understanding the electrochemical behavior of complex organic molecules, relevant to the properties of (2-Bromo-5-methoxy-3-methylphenyl)acetonitrile (Bautista-Martínez et al., 2003).

Reductive Cleavage Mechanisms

  • Electrochemical Reduction of Aryl Thiocyanates: Houmam et al. (2003) examined the electrochemical reduction of aryl thiocyanates in acetonitrile. They noted a change in reductive cleavage mechanisms, which could be relevant for understanding the reactivity of related compounds like (2-Bromo-5-methoxy-3-methylphenyl)acetonitrile (Houmam et al., 2003).

Crystallographic and Computational Studies

  • Crystallographic Analysis of Carbonitrile Derivatives: A study by Swamy et al. (2020) on dihydrofuran carbonitrile derivatives demonstrated the coordinated compliance of chloro-methyl and bromo-methyl exchange rules. Such crystallographic and computational studies provide a framework for understanding the structural aspects of (2-Bromo-5-methoxy-3-methylphenyl)acetonitrile (Swamy et al., 2020).

Radical Cation Formation and Reactivity

  • Formation and Reactivity of Aryl Enol Radical Cations: The generation and reactivity of aryl enol radical cations in solution were studied by Schepp (2004). This research is relevant for understanding the radical cation formation and its reactivity in molecules similar to (2-Bromo-5-methoxy-3-methylphenyl)acetonitrile (Schepp, 2004).

Antimicrobial Activity

  • Antimicrobial Activity of Indole Derivatives: The synthesis and evaluation of antimicrobial activities of indole derivatives, as described by Gadaginamath and Patil (2002), shed light on the potential biological activities of compounds structurally related to (2-Bromo-5-methoxy-3-methylphenyl)acetonitrile (Gadaginamath & Patil, 2002).

Radical Cyanomethylation and Arylation

  • Fe-Promoted Radical Cyanomethylation/Arylation: Pan, Zhang, and Zhu (2015) discussed the radical cyanomethylation/arylation of arylacrylamides using acetonitrile. This study contributes to the understanding of C-H bond functionalization in complex organic molecules (Pan, Zhang, & Zhu, 2015).

Safety and Hazards

The safety data sheet for a similar compound, 2-bromo-3′-methoxyacetophenone, indicates that it is harmful if swallowed, may cause an allergic skin reaction, causes serious eye irritation, and is toxic to aquatic life . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .

Properties

IUPAC Name

2-(2-bromo-5-methoxy-3-methylphenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c1-7-5-9(13-2)6-8(3-4-12)10(7)11/h5-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWPOPHQNRBKPNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)CC#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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